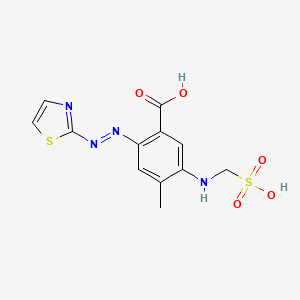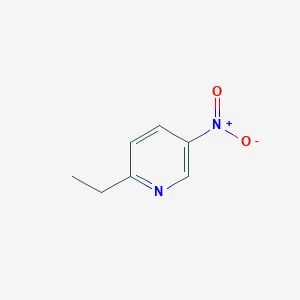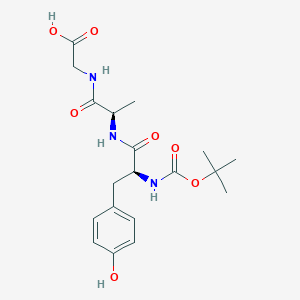
3-Chloro-N,N-bis(trimethylsilyl)aniline
Descripción general
Descripción
3-Chloro-N,N-bis(trimethylsilyl)aniline is an organic compound that can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Chloro-N,N-bis(trimethylsilyl)aniline can be achieved by the following steps :- The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .
Molecular Structure Analysis
The molecular formula of 3-Chloro-N,N-bis(trimethylsilyl)aniline is C12H22ClNSi2 . Its molecular weight is 271.93 .Chemical Reactions Analysis
3-Chloro-N,N-bis(trimethylsilyl)aniline can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .Physical And Chemical Properties Analysis
3-Chloro-N,N-bis(trimethylsilyl)aniline has a boiling point of 85°C at 0.4 mm Hg . Its density is 0.981 g/mL at 25°C . The refractive index is n20/D 1.5 (lit.) .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Chloro-N,N-bis(trimethylsilyl)aniline: is a valuable reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds due to its reactive silyl groups which can be easily introduced into other molecules . Its chloro and aniline functionalities make it a versatile intermediate for constructing complex molecular architectures.
Medicinal Chemistry
In medicinal chemistry, this compound is used to create pharmaceutical intermediates. Its structure allows for the introduction of pharmacophores, which are parts of a molecule responsible for its biological activity. This makes it a crucial starting material in the development of new drugs .
Materials Science
The compound’s utility extends to materials science, where it can be used to modify surface properties of materials. For instance, it can be employed in the synthesis of polymers with specific functionalities, contributing to advancements in smart materials and nanotechnology applications .
Analytical Chemistry
In analytical chemistry, 3-Chloro-N,N-bis(trimethylsilyl)aniline can be used as a standard or reference compound. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments .
Environmental Science
This compound may also find applications in environmental science, particularly in the study of chemical processes that occur in the atmosphere. Its reactivity with various environmental pollutants can help in understanding their breakdown and the formation of new compounds .
Biochemistry
Lastly, in the field of biochemistry, 3-Chloro-N,N-bis(trimethylsilyl)aniline can be utilized in the study of enzyme-catalyzed reactions. The silyl groups can act as mimics for natural substrates, aiding in the exploration of enzyme mechanisms .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used as a reagent in organic synthesis reactions . Therefore, its targets would be the specific molecules or functional groups in the organic compounds that it is designed to react with.
Mode of Action
3-Chloro-N,N-bis(trimethylsilyl)aniline interacts with its targets through chemical reactions. In an appropriate solvent, chloramine reacts with trimethylchlorosilane to generate the corresponding chlorosilylamine compound. The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .
Pharmacokinetics
Given its chemical properties, such as its boiling point of 85 °c at 04 mm Hg and its density of 0981 g/mL at 25 °C , it can be inferred that these properties may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 3-Chloro-N,N-bis(trimethylsilyl)aniline’s action are dependent on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new chemical bonds and the transformation of molecular structures .
Action Environment
The action, efficacy, and stability of 3-Chloro-N,N-bis(trimethylsilyl)aniline can be influenced by various environmental factors. For instance, its hydrolytic sensitivity indicates that it reacts slowly with moisture or water . Therefore, the presence of water or moisture in the environment can affect its stability and reactivity.
Propiedades
IUPAC Name |
3-chloro-N,N-bis(trimethylsilyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZHUSXLYYOLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405120 | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7522-27-2 | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
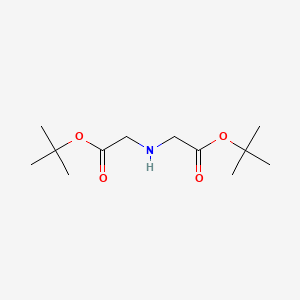
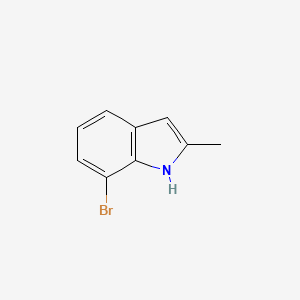



![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
